[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Description
The compound [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate (hereafter referred to as Compound A) is a hydrazone derivative characterized by a central hydrazinylidene methyl group linking two aromatic systems: a 2-methoxybenzoyl moiety and a 4-ethoxybenzoate ester. The hydrazone linkage (–NH–N=C–) confers rigidity and planarity, which are critical for molecular interactions in both material science and medicinal chemistry applications .
Compound A is synthesized via acid-catalyzed condensation of 2-methoxybenzoyl hydrazine with a substituted aldehyde, followed by esterification with 4-ethoxybenzoic acid, a method analogous to procedures described for related hydrazones (e.g., refluxing in ethanol with glacial acetic acid) . Its molecular formula is C₂₄H₂₁N₂O₅, with key functional groups including the ethoxybenzoate ester (enhancing lipophilicity) and the electron-donating methoxy group on the benzoyl moiety (influencing electronic distribution) .
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-19-14-10-18(11-15-19)24(28)31-20-12-8-17(9-13-20)16-25-26-23(27)21-6-4-5-7-22(21)29-2/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
LKVZGZJKBPQDJK-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves the condensation of 2-methoxybenzoyl hydrazine with an aldehyde or ketone, followed by esterification with 4-ethoxybenzoic acid. The reaction conditions often require a catalyst, such as an acid or base, and may be conducted under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s hydrazone linkage makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Moieties
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating vs.
- Lipophilicity : The ethoxy group in Compound A contributes to higher lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) or hydrophilic sulfonate derivatives (e.g., compounds in ).
- Thermal Stability : Melting points for hydrazones vary widely (e.g., 194–283°C in ), with halogenated derivatives (e.g., dichloro, bromo) often showing higher thermal stability due to increased molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
